Glutathione Disulfide-13C4,15N2 Ammonium Salt

CAS No.:

Cat. No.: VC16664351

Molecular Formula: C20H32N6O12S2

Molecular Weight: 618.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H32N6O12S2 |

|---|---|

| Molecular Weight | 618.6 g/mol |

| IUPAC Name | (2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(hydroxycarbonyl(113C)methyl(15N)amino)-3-oxopropyl]disulfanyl]-1-(hydroxycarbonyl(113C)methyl(15N)amino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

| Standard InChI | InChI=1S/C20H32N6O12S2/c21-9(19(35)36)1-3-13(27)25-11(17(33)23-5-15(29)30)7-39-40-8-12(18(34)24-6-16(31)32)26-14(28)4-2-10(22)20(37)38/h9-12H,1-8,21-22H2,(H,23,33)(H,24,34)(H,25,27)(H,26,28)(H,29,30)(H,31,32)(H,35,36)(H,37,38)/t9-,10-,11-,12-/m0/s1/i5+1,6+1,15+1,16+1,23+1,24+1 |

| Standard InChI Key | YPZRWBKMTBYPTK-IXOPVCMUSA-N |

| Isomeric SMILES | C(CC(=O)N[C@@H](CSSC[C@@H](C(=O)[15NH][13CH2][13C](=O)O)NC(=O)CC[C@@H](C(=O)O)N)C(=O)[15NH][13CH2][13C](=O)O)[C@@H](C(=O)O)N |

| Canonical SMILES | C(CC(=O)NC(CSSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N |

Introduction

Structural and Chemical Properties

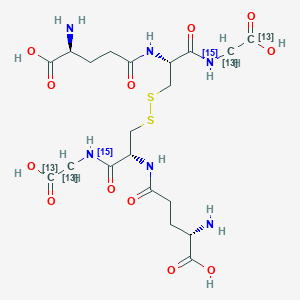

Glutathione Disulfide-13C4,15N2 Ammonium Salt is the oxidized dimeric form of glutathione, where two glutathione molecules are linked via a disulfide bond. The isotopic labeling replaces four carbon atoms with and two nitrogen atoms with , enhancing its detectability in isotopic enrichment assays . Key physicochemical properties include:

The ammonium salt formulation improves solubility in aqueous buffers, facilitating its use in biological assays . The disulfide bond () is redox-active, enabling participation in thiol-disulfide exchange reactions critical to cellular antioxidant defenses .

Synthesis and Production

The synthesis of Glutathione Disulfide-13C4,15N2 Ammonium Salt involves enzymatic or chemical oxidation of isotopically labeled glutathione. Key steps include:

-

Isotope Incorporation: Glutathione is biosynthesized using -labeled glucose and -labeled ammonium salts in microbial cultures, ensuring uniform isotopic distribution .

-

Oxidation: The reduced glutathione (GSH) is oxidized to glutathione disulfide (GSSG) using hydrogen peroxide or enzymatic catalysts like glutathione peroxidase .

-

Salt Formation: The product is precipitated as an ammonium salt to enhance stability and solubility .

Commercial production is typically "made to order" due to the specialized isotopic labeling, with lead times ranging from 3–4 weeks .

Applications in Research

Metabolic Tracing

The compound’s isotopic labels allow precise tracking of glutathione redox dynamics. For example, in in vitro models of oxidative stress, researchers quantify the ratio of reduced (GSH) to oxidized (GSSG) glutathione to assess cellular redox status . The and labels enable differentiation between endogenous and exogenous glutathione pools in mass spectrometry .

Analytical Standards

As a certified reference material, it calibrates LC-MS/MS systems for glutathione quantification in biological samples. A protocol from Michigan State University details its use in metabolite extraction from tissues, followed by derivatization and analysis via reverse-phase chromatography .

Disease Research

Alterations in glutathione homeostasis are implicated in neurodegenerative diseases (e.g., Parkinson’s) and cancer. Studies using this compound have elucidated mechanisms by which glutathione dysregulation promotes mitochondrial dysfunction and apoptosis .

| Vendor | Quantity | Price | Delivery Time | Source |

|---|---|---|---|---|

| CymitQuimica | 250 µg | 524.00 € | 3–4 weeks | |

| Biomall | 2.5 mg | ₹523,160.00 | 3–4 weeks | |

| LGC Standards | Custom | Quote-based | Variable |

Due to its classification as a "controlled product," purchasers may require permits or biosafety certifications .

Analytical Protocols

The Michigan State University protocol (MSU_MSMC_012) outlines a standardized method for glutathione analysis :

-

Sample Preparation: Tissues are homogenized in 0.1% formic acid/methanol, followed by centrifugation to precipitate proteins.

-

Derivatization: Supernatants are treated with iodoacetamide to stabilize thiol groups.

-

LC-MS/MS Analysis: Separation is achieved using a C18 column, with detection via multiple reaction monitoring (MRM).

This protocol reports a limit of quantification (LOQ) of 0.1 pmol/mg tissue, ensuring high sensitivity for glutathione disulfide detection .

Comparative Analysis with Related Compounds

| Compound | Molecular Formula | Key Differences |

|---|---|---|

| Glutathione (GSH) | Reduced form; lacks isotopic labels | |

| Cysteine | Precursor to GSH; no disulfide bond | |

| N-Acetylcysteine (NAC) | Thiol donor; non-isotopic |

Future Directions

Recent advancements in stable isotope-resolved metabolomics (SIRM) are expanding applications of Glutathione Disulfide-13C4,15N2 Ammonium Salt. Emerging studies focus on its use in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume